2(1H)-Pyridinethione, 1-ethyl-
Description
Historical Context and Evolution of N-Substituted Pyridinethione Chemistry
The chemistry of pyridinethiones, particularly 3-cyano-2(1H)-pyridinethiones, has been a subject of considerable interest due to their utility as intermediates for a wide array of biologically significant molecules. researchgate.net The fundamental reactivity of the pyridinethione core has allowed for the development of numerous synthetic pathways to diverse heterocyclic systems. Early methods for the synthesis of the parent 2-mercaptopyridine (B119420) involved heating 2-chloropyridine (B119429) with calcium hydrosulfide. scirp.org
The evolution of this chemistry saw the development of more versatile and efficient synthetic routes. A common and powerful method involves the reaction of compounds containing an active methylene (B1212753) group, such as cyanothioacetamide, with 1,3-dicarbonyl compounds or their enamine derivatives. researchgate.netscirp.org For instance, the reaction of acetylacetone (B45752) with dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields an enamine that, upon reaction with cyanothioacetamide, produces a polysubstituted pyridinethione. researchgate.netscirp.org This approach highlights the modularity and flexibility of pyridinethione synthesis.
N-substituted pyridinethiones, including the 1-ethyl variant, are typically prepared through two primary strategies:
N-Alkylation of a pre-formed pyridone: This involves the synthesis of the corresponding 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with the 2-pyridone form), followed by N-alkylation with an appropriate alkyl halide (e.g., ethyl iodide) in the presence of a base like potassium carbonate. The resulting N-alkyl-2-pyridone is then subjected to a thionation reaction, often using Lawesson's reagent or phosphorus pentasulfide, to yield the desired N-alkyl-2(1H)-pyridinethione. clockss.orgrsc.org
S-Alkylation and Rearrangement: While less common for N-alkylation, S-alkylation of the pyridinethione tautomer is a facile reaction that leads to 2-(alkylthio)pyridine derivatives. researchcommons.orgresearchgate.net These S-alkylated compounds are themselves important synthetic intermediates.
The chemistry is further enriched by the tautomerism exhibited by these compounds. For example, 1-hydroxy-2(1H)-pyridinethione exists as a major thione tautomer and a minor thiol tautomer (2-mercaptopyridine N-oxide). wikipedia.org This dual reactivity is foundational to its role in synthesis. The exploration of these synthetic routes has paved the way for creating a vast library of substituted pyridinethiones, each with unique properties and potential applications.
Significance of 2(1H)-Pyridinethione, 1-ethyl- and its Derivatives in Advanced Organic Synthesis
The true value of 2(1H)-Pyridinethione, 1-ethyl- and its derivatives lies in their role as building blocks for more complex molecular architectures. The presence of the sulfur atom, the nitrogen-bound ethyl group, and the pyridine (B92270) ring provides multiple reactive sites for further chemical transformations.
Precursors to Fused Heterocyclic Systems: A primary application of N-substituted pyridinethiones is in the synthesis of fused heterocyclic compounds, particularly thieno[2,3-b]pyridines. researchcommons.orgacs.org The pyridinethione moiety can be S-alkylated with various halogenated reagents, such as ethyl chloroacetate (B1199739) or chloroacetone. The resulting 2-(S-alkyl)pyridine derivatives can then undergo intramolecular cyclization, typically promoted by a base like sodium ethoxide, to form the thieno[2,3-b]pyridine (B153569) ring system. researchcommons.orgacs.orgnih.gov This strategy is a cornerstone in the construction of these important bicyclic structures, which are investigated for a range of applications.
Synthesis of Metal Complexes: Derivatives of 2(1H)-Pyridinethione, 1-ethyl- have been instrumental in the field of coordination chemistry. Specifically, 1-alkyl-3-hydroxy-2(1H)-pyridinethiones serve as potent bidentate ligands for various metal ions. A notable example is the synthesis of 3-Methoxy-1-ethyl-2(1H)-pyridinethione, which is prepared from 3-methoxy-2(1H)-pyridinone via N-ethylation followed by thionation. clockss.org This intermediate is then demethylated to produce 1-ethyl-3-hydroxy-2(1H)-pyridinethione. This ligand has been used to synthesize zinc(II) and vanadyl complexes. clockss.org These complexes are of significant research interest, with studies exploring their potential insulin-mimetic activities. clockss.orgnii.ac.jp The synthesis and properties of one such derivative are detailed in the tables below.
Research Findings: Synthesis and Properties of a 1-ethyl- Derivative
The synthesis of 3-Methoxy-1-ethyl-2(1H)-pyridinethione provides a concrete example of the preparation and characterization of this class of compounds.
Table 1: Synthesis of 3-Methoxy-1-ethyl-2(1H)-pyridinethione
| Step | Reactants | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | 3-Methoxy-2(1H)-pyridinone, Ethyl Halide | KOH, MeOH | 1-Ethyl-3-methoxy-2(1H)-pyridinone |
| 2 | 1-Ethyl-3-methoxy-2(1H)-pyridinone | Lawesson's Reagent, Toluene | 3-Methoxy-1-ethyl-2(1H)-pyridinethione |
| 3 | 3-Methoxy-1-ethyl-2(1H)-pyridinethione | 1M BBr₃ in CH₂Cl₂ | 1-Ethyl-3-hydroxy-2(1H)-pyridinethione |
Data sourced from a study on the synthesis of metal complexes with 1-substituted 3-hydroxy-2(1H)-pyridinethiones. clockss.org
The resulting compound was characterized to confirm its structure, yielding specific physical and spectroscopic data.
Table 2: Characterization Data for 3-Methoxy-1-ethyl-2(1H)-pyridinethione
| Property | Value |
|---|---|
| Physical Form | Yellow solids |
| Yield | 68% |
| Melting Point | 140.0-141.2 °C |
| IR (KBr, cm⁻¹) | 3016, 2969, 1616, 1539, 1444, 1188, 1045, 1135, 773, 717 |
| ¹H-NMR (400 MHz, CDCl₃, δ, ppm) | 1.48 (3H, t, J=7.3 Hz), 4.21 (2H, q, J=7.3 Hz), 6.13 (1H, t, J=7.3 Hz), 6.84 (1H, d, J=7.3 Hz), 7.00 (1H, d, J=7.3 Hz) |
Spectroscopic data sourced from HETEROCYCLES, Vol. 81, No. 3, 2010. clockss.org
These findings underscore the practical utility of 2(1H)-Pyridinethione, 1-ethyl- derivatives. They are not merely chemical curiosities but are actively employed as key intermediates in multi-step syntheses aimed at creating functional molecules with specific, designed properties. Their significance is rooted in the reliable and versatile chemical transformations they enable within advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
19006-71-4 |
|---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
1-ethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-2-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI Key |
SSNGYKOQGGLEIS-UHFFFAOYSA-N |
SMILES |
CCN1C=CC=CC1=S |
Canonical SMILES |
CCN1C=CC=CC1=S |
Synonyms |
1-Ethyl-2(1H)-pyridinethione |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyridinethione, 1 Ethyl and Its Derivatives
Strategies for N-Alkylation of Pyridinethione Scaffolds
Direct Alkylation with Ethylating Reagents
The direct alkylation of a 2(1H)-pyridinethione is commonly attempted using electrophilic ethyl sources. Reagents such as ethyl iodide or ethyl bromide are typical choices for this transformation. The reaction involves the nucleophilic attack of the pyridinethione anion on the ethylating agent. However, due to the ambident nucleophilic character of the pyridinethione anion, a mixture of N-ethylated and S-ethylated products is often formed. Research has shown that the reaction of pyridinethione derivatives with alkyl halides like ethyl iodide, often in the presence of a base such as sodium hydroxide (B78521) in a solvent like dimethylformamide (DMF), can lead to the corresponding S-alkylated product, 2-(ethylthio)pyridine. researchcommons.orgresearchgate.net The formation of the 2-(ethylthio)pyridine derivative is a common outcome, highlighting the high nucleophilicity of the sulfur atom in the pyridinethione tautomer. researchcommons.org
Regioselective Considerations in N-Alkylation Reactions
Achieving regioselective N-alkylation over S-alkylation is a critical challenge in the synthesis of 1-ethyl-2(1H)-pyridinethione. The outcome of the alkylation reaction is governed by the principle of hard and soft acids and bases (HSAB), as well as the reaction conditions. The sulfur atom is a soft nucleophile, favoring reaction with soft electrophiles, while the nitrogen atom is a harder nucleophile.
Several factors influence the N- versus S-alkylation ratio:
Solvent: The choice of solvent can significantly impact the regioselectivity. Polar aprotic solvents may favor S-alkylation, whereas non-polar or protic solvents might influence the equilibrium differently. Studies on related heterocyclic systems like indazoles have shown that the solvent can dictate the site of alkylation. beilstein-journals.org
Base and Counter-ion: The nature of the base used to deprotonate the pyridinethione and the resulting counter-ion (e.g., Na+, K+) can influence the reactivity of the N and S atoms through coordination effects. beilstein-journals.org
Alkylating Agent: The nature of the leaving group on the ethylating agent can also play a role.
Substituents: Steric and electronic effects of substituents on the pyridine (B92270) ring can influence the accessibility and nucleophilicity of the nitrogen and sulfur atoms. beilstein-journals.org For instance, X-ray diffraction studies have been employed to definitively establish the regioselectivity of alkylation pathways for certain substituted pyridinethiones. idexlab.com
Phase-Transfer Catalysis in N-Alkylation Protocols
Phase-transfer catalysis (PTC) offers an effective methodology for conducting N-alkylation reactions, particularly in systems with competing nucleophiles or solubility issues. ptfarm.pl This technique involves the use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport a nucleophilic anion (like the deprotonated pyridinethione) from an aqueous or solid phase into an organic phase where the ethylating agent resides. ptfarm.placsgcipr.org
Benefits of using PTC for N-alkylation include:
Milder reaction conditions.
The use of less hazardous and more environmentally friendly inorganic bases. acsgcipr.org
Improved reaction rates and yields.
Enhanced regioselectivity in some cases.
The development of continuous flow processes incorporating PTC and integrated separation has been shown to circumvent heat and mass transfer limitations often seen in batch scale-ups, leading to a safer process and a higher quality product. rsc.org While specific applications to 1-ethyl-2(1H)-pyridinethione are not extensively detailed, the successful N-alkylation of other heterocycles like acridones and indoles under PTC conditions suggests its high potential for the regioselective synthesis of the target compound. ptfarm.plresearchgate.net
De Novo Synthesis of the Pyridinethione Ring System
Constructing the pyridinethione ring from acyclic or simpler cyclic precursors is a versatile strategy that allows for the introduction of a wide variety of substituents. These methods typically involve cyclization or condensation reactions.
Cyclization Reactions Employing Bifunctional Precursors
The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry. researchgate.netillinois.edu These methods involve the formation of the six-membered ring through intramolecular or intermolecular cyclization reactions. One prominent example is the Bohlmann-Rahtz pyridine synthesis, which utilizes enamines and propargyl ketones to construct the pyridine core. researchgate.net Other strategies involve hetero-Diels-Alder reactions, where a diene and a dienophile combine in a [4+2] cycloaddition to form the heterocyclic ring. nih.gov Various bifunctional precursors can be designed to undergo cyclization to form the pyridinethione ring, often catalyzed by acids or bases. tandfonline.com
Condensation Reactions with Cyanothioacetamide Derivatives
A widely employed and highly effective method for synthesizing substituted 2(1H)-pyridinethiones involves the use of cyanothioacetamide as a key building block. hilarispublisher.com This approach relies on the reaction of cyanothioacetamide with a diverse range of carbonyl compounds or their derivatives. evitachem.com
Several variations of this synthetic strategy have been reported:
Reaction with Aldehydes and Ketones: Condensation of aliphatic or aromatic aldehydes with cyanothioacetamide, often in the presence of a base, leads to the formation of substituted 6-amino-3,5-dicyano-2(1H)-pyridinethiones. idexlab.com Similarly, β-ketoaldehydes react with cyanothioacetamide to yield 6-alkyl-3-cyano-2(1H)-pyridinethiones. idexlab.com
Reaction with α,β-Unsaturated Systems: Cyanothioacetamide readily reacts with α,β-unsaturated ketones and nitriles through a Michael addition followed by cyclization to afford highly functionalized pyridinethiones. researchgate.nethilarispublisher.com
Three-Component Reactions: The reaction can be performed as a one-pot, three-component condensation. For example, the reaction between an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), and cyanothioacetamide yields polysubstituted pyridinethiones. scispace.com
Reaction with Enamines: Enamines derived from 1,3-dicarbonyl compounds react with cyanothioacetamide to give pyridinethione derivatives. scirp.org For example, an enamine prepared from acetylacetone (B45752) and dimethylformamide dimethyl acetal (B89532) (DMFDMA) reacts with cyanothioacetamide to yield a 5-acetyl-pyridinethione. scirp.org
The following table summarizes various precursors used in condensation reactions with cyanothioacetamide to synthesize pyridinethione derivatives, showcasing the versatility of this method.
| Precursor(s) | Resulting Pyridinethione Derivative | Reference(s) |
| Aliphatic Aldehydes | 4-Alkyl-6-amino-3,5-dicyano-2(1H)-pyridinethiones | idexlab.com |
| 4-Butoxybenzalcyanoacetic ester | 6-Amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione | idexlab.comscispace.com |
| Sodium salts of β-ketoaldehydes | 6-Alkyl-3-cyano-2(1H)-pyridinethiones | idexlab.com |
| Arylhydrazone of benzoylacetone | Substituted 3-cyanopyridine-2(1H)-thione | researchcommons.org |
| Enamine from Acetylacetone | 5-Acetyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | scirp.org |
| α,β-Unsaturated Carbonyl Compounds | Thioxohydropyridine-3-carbonitriles | researchgate.net |
Reactions with Acetylacetone and Dimethylformamide Dimethyl Acetal
A common strategy for synthesizing pyridinethione derivatives involves the reaction of acetylacetone with dimethylformamide dimethyl acetal (DMFDMA). This reaction typically forms an enamine intermediate, which is then reacted with a sulfur-containing reagent like cyanothioacetamide to yield the desired pyridinethione. scirp.orgscirp.org
The initial reaction between acetylacetone and DMFDMA produces an enamine. scirp.orgscirp.org This intermediate, upon treatment with cyanothioacetamide in the presence of a base such as sodium ethoxide or piperidine (B6355638), undergoes cyclization to form a 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione derivative. scirp.orgscirp.org The specific base and solvent system can influence the reaction outcome. For instance, using sodium hydride in dry DMF has also been reported to afford the pyridine-2(1H)-thione. scirp.orgscirp.org
These pyridinethione derivatives are valuable precursors for further functionalization. They can react with various electrophiles, such as methyl iodide and other halogenated compounds, at the sulfur atom to produce S-alkylated products. scirp.orgscirp.orgresearchgate.net
Table 1: Synthesis of Pyridinethione Derivatives using Acetylacetone and DMFDMA
| Starting Materials | Reagents | Product | Reference |
| Acetylacetone, DMFDMA | Cyanothioacetamide, Sodium Ethoxide/Ethanol (B145695) | 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione | scirp.orgscirp.org |
| Acetylacetone, DMFDMA | Cyanothioacetamide, Sodium Hydride/DMF | 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione | scirp.orgscirp.org |
Reactions with Alpha,Beta-Unsaturated Ketones
The reaction of α,β-unsaturated ketones with cyanothioacetamide is a well-established method for the synthesis of 2(1H)-pyridinethione derivatives. ekb.egresearchgate.net This approach, often carried out in the presence of a base like piperidine in a suitable solvent such as ethanol, leads to the formation of substituted 3-cyano-2(1H)-pyridinethiones. ekb.eg
The versatility of this method lies in the wide variety of α,β-unsaturated ketones that can be employed, allowing for the introduction of diverse substituents at the 4- and 6-positions of the pyridine ring. ekb.egresearchgate.net The resulting pyridinethiones can be further modified, for example, by reaction with alkyl halides to yield S-alkylated derivatives, which in turn can be used in subsequent cyclization reactions to form fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.netacs.org
Table 2: Synthesis of 2(1H)-Pyridinethione Derivatives from α,β-Unsaturated Ketones
| α,β-Unsaturated Ketone | Reagent | Product | Reference |
| 1,3-Di(2-thienyl)prop-2-en-1-one | Cyanothioacetamide | 3-Cyano-4,6-di(2-thienyl)-2(1H)-pyridinethione | ekb.eg |
| 1,3-Di(2-furyl)prop-2-en-1-one | Cyanothioacetamide | 3-Cyano-4,6-di(2-furyl)-2(1H)-pyridinethione | ekb.eg |
| Chalcones | Cyanothioacetamide | 4,6-Diaryl-3-cyano-2(1H)-pyridinethione | orientjchem.org |
Reactions with Monothiomalonamide and Malononitrile/Aldehydes
A versatile three-component reaction involving monothiomalonamide, malononitrile, and various aldehydes provides an efficient route to substituted nicotinamides, which are precursors to pyridinethione derivatives. mdpi.com The structure of the final product in these reactions is highly dependent on the reaction conditions, such as the base, solvent, and temperature. mdpi.com For instance, the reaction can yield 1,4-dihydropyridines or their 3,4-dihydro isomers. mdpi.com
Monothiomalonamide itself can be synthesized by passing hydrogen sulfide (B99878) through a solution of cyanoacetamide. mdpi.com The subsequent condensation with an aldehyde and malononitrile, often facilitated by a base like triethylamine (B128534), leads to the formation of the pyridine ring. mdpi.com This method allows for the introduction of a wide range of substituents on the pyridine core, depending on the aldehyde used. mdpi.com
Preparation from Halogenated Pyridine Derivatives
An alternative approach to synthesizing 2(1H)-pyridinethiones involves the nucleophilic substitution of a halogen atom on a pyridine ring with a sulfur nucleophile. A notable example is the reaction of 2-chloro-3-cyanopyridine (B134404) with a mercaptan, such as methyl 3-mercaptopropionate, in the presence of a base. abertay.ac.uk This reaction initially yields the corresponding 2-thioether derivative. abertay.ac.uk Subsequent treatment of this intermediate, for instance with sodium hydride, can induce a retro-Michael addition, leading to the formation of 3-cyanopyridine-2(1H)-thione. abertay.ac.uk This method is particularly useful for preparing pyridinethiones with specific substitution patterns that might be difficult to achieve through condensation reactions.
Advanced Synthetic Techniques and Enhanced Reaction Conditions
To improve the efficiency, yield, and environmental footprint of synthetic procedures, modern techniques such as microwave-assisted synthesis and careful optimization of reaction parameters are increasingly being employed.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridinethione derivatives. mdpi.comnih.gov Compared to conventional heating methods, microwave irradiation often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.govtandfonline.com
For instance, the synthesis of thiazolopyrimidines from pyrimidine (B1678525) precursors has been shown to be more efficient under microwave conditions. nih.gov Similarly, the preparation of various pyridine derivatives through multicomponent reactions can be effectively promoted by microwave irradiation, sometimes in the absence of a solvent. nih.govnih.gov The synthesis of 2-(imidazo[1,5-a]pyridin-1-yl)pyridinium salts has also been achieved using a one-pot microwave-assisted protocol. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| Synthesis of Thiazolopyrimidines | Several hours | 3-5 minutes | 17-23% | nih.gov |
| Synthesis of Pyridothiazepines | 24 hours | 30 minutes | Significant | mdpi.com |
| Knoevenagel Condensation | Not specified | 20-50 seconds | High | nih.gov |
Exploration of Solvent Effects and Temperature Control
The choice of solvent and the control of reaction temperature are critical parameters that can significantly influence the outcome of a chemical reaction, including the synthesis of pyridinethione derivatives. The solubility of reactants and intermediates, the reaction rate, and the selectivity towards a particular product can all be affected by the solvent. clockss.org
For example, in the synthesis of pyridinethiones from acetylacetone and cyanothioacetamide, the choice between ethanol and dry DMF as a solvent, along with the corresponding base, can determine the course of the reaction. scirp.orgscirp.org Similarly, the reaction of monothiomalonamide with benzylidene malononitrile can yield different products depending on the temperature, base, and solvent used. mdpi.com Temperature control is also crucial; for instance, the hydrolysis of pyridinium-1-sulfonate to glutaconaldehyde (B1235477) iminesulfonate dianion is performed at low temperatures (below -5°C) to ensure the desired outcome. orgsyn.org In some cases, refluxing the reaction mixture at elevated temperatures is necessary to drive the reaction to completion. ekb.egorientjchem.org
Synthesis of Pyridinethione-Based Fused Heterocyclic Compounds
The core structure of 2(1H)-pyridinethione serves as a versatile starting point for the construction of a variety of fused heterocyclic systems. The presence of the sulfur atom and the adjacent reactive sites on the pyridine ring allows for a range of cyclization strategies to be employed, leading to the formation of thiophene, pyrazole (B372694), and pyrimidine rings fused to the initial pyridine core.
Thieno[2,3-b]pyridine (B153569) Derivatives
The synthesis of thieno[2,3-b]pyridine derivatives from pyridinethione precursors is a well-established and efficient method for creating this important heterocyclic scaffold. A common strategy involves the S-alkylation of the pyridinethione followed by an intramolecular cyclization.
One illustrative approach begins with a substituted 3-cyanopyridine-2(1H)-thione. researchcommons.org Reaction of this starting material with ethyl iodide in the presence of a base such as sodium hydroxide in dimethylformamide (DMF) leads to the formation of the corresponding S-ethyl derivative. researchcommons.org This intermediate can then be isolated and subsequently cyclized by treatment with a base like sodium ethoxide to furnish the 3-aminothieno[2,3-b]pyridine derivative. researchcommons.org The cyclization is understood to proceed through the involvement of both the S-ethyl and the cyano groups. researchcommons.org
Alternatively, direct cyclization to the thieno[2,3-b]pyridine system can be achieved without the isolation of the S-alkylated intermediate. For instance, the reaction of pyridinethiones with α-halocarbonyl compounds, such as phenacyl bromide, in the presence of a base can directly yield the corresponding thieno[2,3-b]pyridine derivatives. researchcommons.org Similarly, reactions with chloroacetamide, p-chlorophenacylbromide, α-chloroacetylacetone, and ethyl chloroacetate (B1199739) have been shown to produce various substituted thieno[2,3-b]pyridines. tandfonline.com
A summary of representative synthetic transformations for thieno[2,3-b]pyridine derivatives is presented in the table below.
| Starting Material | Reagent(s) | Product | Reference(s) |
| 3-Cyanopyridine-2(1H)-thione derivative | 1. Ethyl iodide, NaOH/DMF; 2. Sodium ethoxide | 3-Aminothieno[2,3-b]pyridine derivative | researchcommons.org |
| Pyridine-2(1H)-thione derivative | Phenacyl bromide, Sodium ethoxide/Ethanol | Thieno[2,3-b]pyridine derivative | researchcommons.org |
| Pyridinethiones | Chloroacetamide | 2-S-Acetamidopyridines (cyclize to thieno[2,3-b]pyridines) | tandfonline.com |
| Pyridinethiones | p-Chlorophenacylbromide | 2-S-Aroylmethylpyridines (cyclize to thieno[2,3-b]pyridines) | tandfonline.com |
| Pyridinethiones | α-Chloroacetylacetone | Thieno[2,3-b]pyridines | tandfonline.com |
| Pyridinethiones | Ethyl chloroacetate | 2-S-Ethoxycarbonylmethylpyridines (cyclize to thieno[2,3-b]pyridines) | tandfonline.com |
Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of pyrazolo[3,4-b]pyridine derivatives often leverages the reactivity of the pyridinethione core with hydrazine-based reagents. A straightforward method involves the direct reaction of a pyridine-2(1H)-thione derivative with hydrazine (B178648) hydrate (B1144303). tandfonline.com This approach can lead to the formation of the fused pyrazole ring.
Another common synthetic route proceeds through an intermediate 2-S-alkylpyridine derivative. For example, a pyridine-2(1H)-thione can be reacted with methyl iodide to yield the corresponding 2-methylthiopyridine. researchgate.net Subsequent treatment of this intermediate with hydrazine hydrate results in the formation of the 3-aminopyrazolo[3,4-b]pyridine derivative. researchgate.net This two-step process offers a versatile entry into this class of compounds.
The versatility of pyridinethiones as precursors is further highlighted by their use in the synthesis of various substituted pyrazolo[3,4-b]pyridines, which are of interest for their potential biological activities. nih.gov The synthesis can be initiated from appropriately substituted pyridinethione precursors, which are then subjected to reactions with reagents like hydrazine hydrate to construct the pyrazolo[3,4-b]pyridine framework. tandfonline.com
The following table summarizes key synthetic methods for obtaining pyrazolo[3,4-b]pyridine derivatives.
| Starting Material | Reagent(s) | Product | Reference(s) |
| Pyridine-2(1H)-thione derivative | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative | tandfonline.com |
| 2-Thioxo-1,2-dihydropyridine derivative | 1. Methyl iodide; 2. Hydrazine hydrate | 3-Aminopyrazolo[3,4-b]pyridine derivative | researchgate.net |
| Substituted 1(H)-pyridinethione derivatives | Hydrazine hydrate and other reagents | Pyrazolo[3,4-b]pyridine derivatives | nih.govtandfonline.com |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones, ZrCl₄ | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and Related Structures
The construction of more complex fused heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, typically involves a multi-step synthetic sequence starting from a pyridinethione derivative. The initial step is often the formation of a thieno[2,3-b]pyridine ring, as described in section 2.4.1. The resulting 3-aminothieno[2,3-b]pyridine serves as a key intermediate for the subsequent annulation of the pyrimidine ring.
For instance, a 3-aminothieno[2,3-b]pyridine derivative can be condensed with dimethylformamide-dimethylacetal (DMF-DMA) to afford a 3-{[(N,N-dimethylamino)methylene]amino}thieno[2,3-b]pyridine derivative. tandfonline.com These intermediates can then be reacted with various reagents to construct the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine ring system. tandfonline.com
Another synthetic strategy commences with a 6-amino-3,5-dicyano-4-methylpyridine-2(1H)-thione. scirp.org This starting material is first S-alkylated with an α-haloketone, followed by cyclization to a thieno[2,3-b]pyridine derivative upon treatment with sodium ethoxide. scirp.org The resulting amino ester can then be further manipulated. For example, saponification to the corresponding amino acid, followed by refluxing in acetic anhydride (B1165640), yields a pyrido[3′,2′:4,5]thieno[3,2-d]oxazinone intermediate. scirp.org This oxazinone can then be converted to the desired pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine by treatment with ammonium acetate (B1210297) in acetic acid. scirp.org
The reaction of 3-aminothieno[2,3-b]pyridines with reagents like acetic anhydride, formic acid, or carbon disulfide can also lead to the formation of the fused pyrimidine ring, yielding various substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. researchgate.net
A summary of synthetic approaches to pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines is provided in the table below.
| Starting Material | Reagent(s) | Intermediate(s) | Final Product | Reference(s) |
| 3-Aminothieno[2,3-b]pyridine derivative | Dimethylformamide-dimethylacetal (DMF-DMA) | 3-{[(N,N-dimethylamino)methylene]amino}thieno[2,3-b]pyridine derivative | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivative | tandfonline.com |
| 6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione | 1. α-Haloketone; 2. Sodium ethoxide | 3-Aminothieno[2,3-b]pyridine derivative | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivative | scirp.org |
| 3-Aminothieno[2,3-b]pyridine derivative | Acetic anhydride or Formic acid | - | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivative | researchgate.net |
| 3-Aminothieno[2,3-b]pyridine derivative | Carbon disulfide | - | Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dithione | researchgate.net |
Mechanistic Investigations of Reactions Involving 2 1h Pyridinethione, 1 Ethyl
Thione-Thiol Tautomerism and Isomerization Dynamics
The core of 2(1H)-pyridinethione's reactivity lies in its existence as a pair of tautomers: the thione form (1-ethyl-2(1H)-pyridinethione) and the thiol form (1-ethyl-2-pyridinethiol). The equilibrium between these two forms is a dynamic process influenced by the surrounding environment and the presence of substituents.
In the solid state, pyridinethione derivatives predominantly exist in the thione form. This preference is attributed to the stability conferred by the formation of hydrogen-bonded dimers. researchgate.netunifei.edu.br X-ray crystallographic studies of related pyridinethiones have confirmed the dominance of the thione tautomer in the crystalline lattice. unifei.edu.br
In solution, the equilibrium between the thione and thiol forms is highly dependent on the solvent. researchgate.net Spectroscopic methods such as UV/VIS and NMR are instrumental in characterizing this equilibrium. unifei.edu.brwikipedia.org While the thione form is favored in polar solvents, the thiol tautomer can be the major species in nonpolar solvents. researchgate.net The large dipole moment of the thione form contributes to its stabilization in polar media. wikipedia.org

The nature of the solvent plays a critical role in dictating the position of the thione-thiol equilibrium. Polar solvents, through dipole-dipole interactions and hydrogen bonding, significantly stabilize the more polar thione tautomer. researchgate.netwikipedia.org Conversely, in nonpolar solvents, the less polar thiol form tends to predominate. researchgate.net
Substituents on the pyridine (B92270) ring can also influence the tautomeric preference. Electron-withdrawing groups, such as a chloro-substituent, have been shown to affect the relative energies and activation barriers of the tautomerization reaction in the parent 2-pyridinethione system. acs.org While specific data for the 1-ethyl substituent is not extensively detailed in the provided search results, the general principle is that substituents can alter the electronic distribution within the molecule, thereby influencing the relative stability of the tautomers.
Table 1: Solvent Effects on Tautomeric Equilibrium of Pyridinethiones
| Solvent Type | Predominant Tautomer | Stabilizing Interactions |
| Polar (e.g., water, ethanol) | Thione | Dipole-dipole, Hydrogen bonding |
| Nonpolar (e.g., cyclohexane, benzene) | Thiol | Weaker intermolecular forces |
This table is based on general findings for pyridinethiones and is expected to be applicable to the 1-ethyl derivative.
Water molecules can actively participate in the tautomerization process by acting as a proton shuttle. unifei.edu.bracs.org Computational studies on the parent 2-pyridinethione have demonstrated that water-assisted proton transfer significantly lowers the activation energy barrier for the conversion between the thione and thiol forms. acs.org This catalytic effect is achieved through the formation of a hydrogen-bonded bridge, which facilitates the intramolecular proton transfer. unifei.edu.bracs.org The presence of water can, however, also favor the more polar thione tautomer in the bulk solvent environment. acs.org
Radical Generation and Reactivity Pathways
Beyond its tautomeric behavior, 2(1H)-pyridinethione, 1-ethyl-, is a key player in the realm of radical chemistry, particularly through the formation of its O-acyl thiohydroxamate derivatives, commonly known as Barton esters.
The reaction of N-hydroxy-2-pyridinethione (the parent compound of 2(1H)-pyridinethione, 1-ethyl-) with a carboxylic acid or its derivative leads to the formation of an O-acyl thiohydroxamate, or Barton ester. researchgate.netunifei.edu.br These esters are versatile precursors for the generation of alkyl and aryl radicals. researchgate.net The process is typically initiated by heat or light (photolysis). researchgate.netresearchgate.net
The mechanism involves the homolytic cleavage of the weak N-O bond, which generates a pyridinethiyl radical and a carboxyl radical. The carboxyl radical rapidly undergoes decarboxylation to produce an alkyl or aryl radical (R•) and carbon dioxide. researchgate.net This method, often referred to as the Barton decarboxylation, is a powerful tool in organic synthesis for creating carbon-centered radicals that can participate in a variety of subsequent reactions, including carbon-carbon bond formation and functional group transformations. unifei.edu.brresearchgate.net

Table 2: Key Steps in Radical Generation from Barton Esters
| Step | Reaction | Products |
| 1. Initiation | Homolytic cleavage of N-O bond | Pyridinethiyl radical + Carboxyl radical |
| 2. Decarboxylation | Loss of CO₂ from carboxyl radical | Alkyl/Aryl radical (R•) + CO₂ |
This mechanism is well-established for N-hydroxy-2-pyridinethione derivatives and is directly applicable to esters formed from 2(1H)-pyridinethione, 1-ethyl-.
N-hydroxy-2(1H)-pyridinethione can serve as a photochemical source of hydroxyl radicals (•OH). researchgate.netwikipedia.orgwikipedia.org Upon exposure to UV light, it can decompose to yield a hydroxyl radical and a (pyridin-2-yl)sulfanyl radical. wikipedia.org This property makes it a useful reagent in organic synthesis for initiating reactions that proceed via hydroxyl radical intermediates. The generation of such a highly reactive species under relatively mild conditions is a significant advantage. While the provided search results focus on the N-hydroxy parent compound, the photochemical lability of the N-O bond is a fundamental characteristic of this heterocyclic system.
Nucleophilic and Electrophilic Reactivity of the Pyridinethione Moiety
The pyridinethione moiety in 2(1H)-pyridinethione, 1-ethyl- exhibits both nucleophilic and electrophilic character, allowing for a variety of chemical transformations.
The sulfur atom in the pyridinethione ring is a soft nucleophile and readily undergoes alkylation reactions with various electrophiles. This S-alkylation is a common and facile reaction for pyridinethiones. msu.ru For instance, pyridinethione derivatives react with alkyl halides, such as methyl iodide, in the presence of a base like potassium hydroxide (B78521) or triethylamine (B128534) to yield the corresponding S-alkylated products. nih.govacs.org The reaction proceeds via an SN2 mechanism where the thiolate anion attacks the alkyl halide.
The S-alkylation of pyridinethiones has been extensively used in the synthesis of various heterocyclic compounds. For example, reaction with ethyl chloroacetate (B1199739), phenacyl chloride, chloroacetone, and chloroacetonitrile (B46850) results in the formation of the respective S-alkylated derivatives. nih.govacs.org These S-alkylated products can then undergo intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) derivatives. nih.govacs.orgscirp.orgscirp.org
The general scheme for S-alkylation is as follows:
Reactants : Pyridinethione derivative, alkylating agent (e.g., alkyl halide, α-halocarbonyl compound)
Conditions : Typically refluxing in a suitable solvent (e.g., ethanol (B145695), DMF) with a base (e.g., sodium ethoxide, potassium hydroxide, sodium acetate). nih.govacs.orgscirp.orgscirp.orgresearchcommons.org
Product : S-alkylated pyridinethione derivative.
Table 1: Examples of S-Alkylation Reactions of Pyridinethione Derivatives
| Pyridinethione Derivative | Alkylating Agent | Product | Reference |
| 3-Cyano-2(1H)-pyridinethione | Ethyl iodide | 2-(Ethylthio)-3-cyanopyridine | researchcommons.org |
| Pyridinethione derivative | Methyl iodide | S-methylated compound | nih.govacs.org |
| Pyridinethione derivative | 2-Bromopropionate | S-alkylated compound | nih.govacs.org |
| Pyridinethione derivative | 3-Chloro-2,4-pentanedione | S-alkylated compound | nih.govacs.org |
| Pyridinethione derivative | Ethyl chloroacetate | S-alkylated derivative | nih.govacs.org |
| Pyridinethione derivative | Phenacyl chloride | S-alkylated derivative | nih.govacs.org |
| Pyridinethione derivative | Chloroacetone | S-alkylated derivative | nih.govacs.org |
| Pyridinethione derivative | Chloroacetonitrile | S-alkylated derivative | nih.govacs.org |
The sulfur atom in the S-alkylated derivatives of 2(1H)-pyridinethione can be oxidized to form sulfoxides and sulfones. This transformation is typically achieved using various oxidizing agents. The selective oxidation of sulfides to sulfoxides is a common reaction, and further oxidation leads to the corresponding sulfone. nih.govorganic-chemistry.org
Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide in acetic acid, which is considered a "green" and selective method. nih.gov Other reagents like m-chloroperbenzoic acid (m-CPBA) are also effective. organic-chemistry.org For the oxidation to sulfones, stronger oxidizing conditions or different catalysts may be required. organic-chemistry.orggoogle.com For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org
The general reaction progression is: Sulfide (B99878) → Sulfoxide → Sulfone
Table 2: Common Oxidizing Agents for Sulfide Oxidation
| Oxidizing Agent | Product | Notes | Reference |
| Hydrogen peroxide/Acetic acid | Sulfoxide | Selective, "green" method | nih.gov |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide/Sulfone | Common and effective | organic-chemistry.org |
| Hydrogen peroxide/Tantalum carbide | Sulfoxide | High yield | organic-chemistry.orgorganic-chemistry.org |
| Hydrogen peroxide/Niobium carbide | Sulfone | Efficient | organic-chemistry.org |
| Urea-hydrogen peroxide/Phthalic anhydride (B1165640) | Sulfone | Metal-free, environmentally benign | organic-chemistry.org |
| Permanganate supported on manganese dioxide | Sulfoxide/Sulfone | Heterogeneous or solvent-free conditions | organic-chemistry.org |
2(1H)-Pyridinethiones exist in tautomeric equilibrium with their corresponding pyridine-2-thiol (B7724439) form. ubc.cacdnsciencepub.com The thione form is generally the more stable tautomer. ubc.ca The reduction of a disulfide bond, which can be formed from the thiol tautomer, is a common way to generate thiols. Reagents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)phosphine (TCEP) are often used for the reduction of disulfide bridges in proteins to yield cysteine residues, which contain a thiol group. researchgate.netthermofisher.com
While direct reduction of the C=S bond in 1-ethyl-2(1H)-pyridinethione to a thiol is not explicitly detailed, the tautomeric relationship implies that the thiol form, 1-ethylpyridine-2-thiol, is accessible. The equilibrium can be influenced by factors such as solvent polarity. ubc.ca
The reaction of 2(1H)-pyridinethione derivatives with α-halocarbonyl compounds is a key step in the synthesis of various heterocyclic systems, particularly thieno[2,3-b]pyridines. nih.govacs.orgscirp.orgtandfonline.com The reaction typically proceeds via an initial S-alkylation of the pyridinethione, followed by an intramolecular cyclization. nih.govacs.orgscirp.orgscirp.org
For example, reacting a pyridinethione with phenacyl bromide or ethyl chloroacetate in the presence of a base like sodium ethoxide leads to the formation of the corresponding S-alkylated intermediate. nih.govacs.orgresearchcommons.org This intermediate, upon heating, undergoes intramolecular cyclization to yield the thieno[2,3-b]pyridine derivative. nih.govacs.orgtandfonline.com In some cases, the S-alkylated intermediate is not isolated, and the reaction proceeds directly to the cyclized product. researchcommons.org
The Thorpe-Ziegler cyclization is a plausible mechanism for the ring closure, involving the nucleophilic attack of an in-situ generated carbanion on the nitrile group, followed by tautomerization to form the amino-thieno[2,3-b]pyridine.
Cycloaddition and Rearrangement Mechanisms in Pyridinethione Chemistry
The pyridinethione ring system can participate in cycloaddition reactions, providing a route to more complex heterocyclic structures. Photochemical [2+2] cycloaddition of pyridinethiones with alkenes is a known reaction that proceeds through a thietane (B1214591) intermediate. clockss.org These cycloadditions can be followed by rearrangements or ring-opening reactions to yield a variety of products. clockss.org
Rearrangement reactions are also a feature of pyridinethione chemistry. While specific examples for 1-ethyl-2(1H)-pyridinethione are not provided in the search results, rearrangements in related systems often involve the migration of substituents. wikipedia.org For instance, 1,2-rearrangements are common organic reactions where a substituent moves to an adjacent atom. wikipedia.org Such rearrangements are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. libretexts.org
Influence of the N-Ethyl Substituent on Reaction Kinetics and Selectivity
The introduction of an ethyl group at the 1-position (the nitrogen atom) of the 2(1H)-pyridinethione ring system brings about notable changes in the molecule's reactivity and the selectivity of its reactions. These changes are primarily attributable to a combination of electronic and steric effects imparted by the N-ethyl substituent. While specific kinetic and selectivity data for every reaction of 1-ethyl-2(1H)-pyridinethione are dispersed throughout the scientific literature, a clear understanding of the substituent's influence can be gleaned from analogous systems and foundational principles of organic chemistry.
The N-ethyl group, like other small alkyl groups, is an electron-donating group through an inductive effect. This donation of electron density to the pyridinethione ring can influence the rates of reactions where the electron density of the ring is a key factor. For instance, in electrophilic aromatic substitution reactions, the increased electron density would be expected to activate the ring, making it more susceptible to attack by electrophiles compared to an unsubstituted pyridinethione. Conversely, in reactions where the pyridinethione acts as a nucleophile, the electron-donating nature of the ethyl group can enhance its nucleophilicity.
Steric hindrance is another critical factor introduced by the N-ethyl group. While an ethyl group is relatively small, it is larger than a methyl group or a hydrogen atom. This steric bulk can hinder the approach of reactants to the nitrogen atom or to adjacent positions on the pyridine ring. wikipedia.orglibretexts.org This can affect the regioselectivity of certain reactions, favoring attack at less sterically hindered positions. For example, in reactions involving the coordination of a metal to the nitrogen atom, the ethyl group might influence the stability and geometry of the resulting complex.
A pertinent illustration of the influence of N-alkyl substituents on the properties of a similar heterocyclic system can be found in a structure-activity relationship (SAR) study of thienopyridine M4 mAChR positive allosteric modulators (PAMs). rsc.org In this study, the N-ethyl analogue was compared to other N-alkyl derivatives, revealing clear trends in their biological activity.
Table 1: Comparison of Allosteric Properties of N-Alkyl Thienopyridine Analogues rsc.org
| Compound | N-Substituent | Intrinsic Efficacy (τB) | Cooperativity (αβ) |
| 8a | Cyclopropyl | 1.0 | 1.0 |
| 9a | Ethyl | Similar to 8a | Similar to 8a |
| 9b | Butyl | No significant difference from 8a | No significant difference from 8a |
| 9c | Hexyl | Significant drop (22-fold) | Significant drop (185-fold) |
This table is based on data from a study on thienopyridine M4 mAChR PAMs and is presented as an analogous system to illustrate the potential effects of N-alkylation.
The study found that the N-ethyl compound (9a) exhibited similar allosteric properties to the N-cyclopropyl compound (8a), suggesting that the ethyl group occupies a comparable chemical and physical space. rsc.org However, as the alkyl chain length was increased to hexyl (9c), a significant decrease in both intrinsic efficacy and cooperativity was observed. rsc.org This trend highlights that while a small alkyl group like ethyl is well-tolerated, larger groups can be detrimental to the molecule's specific biological interactions, likely due to increased steric hindrance.
In the context of reaction selectivity, the N-ethyl group can play a decisive role in directing the outcome of reactions. For example, in the alkylation of the pyridinethione scaffold, the presence of the N-ethyl group precludes N-alkylation, thus directing incoming alkylating agents exclusively to the sulfur atom. This is a crucial aspect for the synthesis of S-alkylated pyridinethione derivatives.
Spectroscopic and Analytical Characterization Methodologies in Research on 2 1h Pyridinethione, 1 Ethyl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 2(1H)-Pyridinethione, 1-ethyl-. irisotope.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms and their connectivity within the molecule. irisotope.comslideshare.net
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental techniques for identifying the different types of protons and carbons in a molecule. irisotope.comslideshare.net In the case of 2(1H)-Pyridinethione, 1-ethyl-, ¹H NMR is instrumental in identifying the signals corresponding to the ethyl group and the protons on the pyridinethione ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with neighboring protons. The protons on the pyridinethione ring will appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions on the ring.
Similarly, ¹³C NMR spectroscopy provides a peak for each unique carbon atom in the molecule. irisotope.com This allows for the direct observation of the carbon skeleton, including the carbons of the ethyl group and the pyridinethione ring. irisotope.com The chemical shifts of these carbon signals are influenced by their local electronic environment, offering further structural clues. irisotope.com The combination of ¹H and ¹³C NMR spectra provides a comprehensive initial assessment of the molecule's structure. researchgate.net
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2(1H)-Pyridinethione, 1-ethyl-
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₂ | ~4.0 (quartet) | ~45 |
| CH₃ | ~1.3 (triplet) | ~14 |
| Ring Protons | 6.5 - 8.0 (multiplets) | 110 - 140 |
| C=S | N/A | ~180 |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions.
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. epfl.ch Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton and carbon signals that are directly bonded to each other. libretexts.orgsdsu.edu This is particularly useful for unambiguously assigning the signals of the ethyl group's CH₂ and CH₃, as well as the protons attached to their respective carbons on the pyridinethione ring. libretexts.orgsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, reveals long-range correlations between protons and carbons, typically over two to three bonds. libretexts.orgsdsu.edu This technique is invaluable for piecing together the entire molecular framework by showing connections between the ethyl group and the pyridinethione ring, and between different parts of the ring itself. youtube.com For instance, an HMBC experiment could show a correlation between the N-CH₂ protons of the ethyl group and the C2 and C6 carbons of the pyridinethione ring, confirming the point of attachment.
Pyridinethiones can exist in tautomeric forms, namely the thione and thiol forms. NMR spectroscopy is a powerful tool for investigating this tautomeric equilibrium. science.govnih.gov For 2(1H)-Pyridinethione, 1-ethyl-, the presence of the N-ethyl group prevents the formation of the thiol tautomer (2-pyridinethiol) that is possible in the unsubstituted parent compound. Therefore, 1-ethyl-2(1H)-pyridinethione is expected to exist predominantly in the thione form. NMR studies would confirm this by the absence of a signal for a thiol proton (S-H) and the presence of signals consistent with the thione structure. However, in related compounds, temperature-dependent NMR studies can provide insights into the dynamics of tautomeric exchange. nih.gov
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.saspectroscopyonline.com These two techniques are often complementary, as some vibrations may be more active in one than the other. arxiv.org
A key functional group in 2(1H)-Pyridinethione, 1-ethyl- is the thione group (C=S). The C=S stretching vibration typically appears in the FT-IR spectrum in the region of 1250-1020 cm⁻¹. The exact position and intensity of this band can provide information about the electronic environment of the thione group. Raman spectroscopy is also particularly sensitive to the C=S bond and can be used to further characterize this functional group. arxiv.org Other characteristic vibrations, such as C-H, C-N, and C-C stretching and bending modes of the ethyl group and the pyridinethione ring, would also be observed in the FT-IR and Raman spectra, providing a comprehensive vibrational fingerprint of the molecule. mdpi.com
Table 2: Key Vibrational Frequencies for 2(1H)-Pyridinethione, 1-ethyl-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=S | Stretching | 1250 - 1020 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1000 |
Note: This table presents typical ranges for the indicated functional groups. Specific values for 2(1H)-Pyridinethione, 1-ethyl- may vary.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de
In a mass spectrometry experiment, the molecule is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). uni-saarland.de The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. savemyexams.com For 2(1H)-Pyridinethione, 1-ethyl-, the molecular ion peak would confirm its molecular formula.
Following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.org For 2(1H)-Pyridinethione, 1-ethyl-, characteristic fragmentation pathways could include the loss of the ethyl group, the loss of a sulfur atom, or cleavage of the pyridinethione ring. Analysis of these fragmentation patterns can help to confirm the proposed structure and distinguish it from isomers. aip.org
X-ray Diffraction for Solid-State Molecular Structure and Stereochemistry
Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the fundamental properties of a compound. For 2(1H)-pyridinethione derivatives, X-ray diffraction is particularly important for unambiguously identifying the predominant tautomeric form—thione versus thiol—in the solid state and for characterizing its stereochemical features.
While X-ray crystallographic data are available for closely related pyridinethione structures, specific and detailed research findings from the X-ray diffraction analysis of 2(1H)-pyridinethione, 1-ethyl- are not prominently available in the reviewed scientific literature. For instance, studies on compounds like 6-methylpyridine-2(1H)-thione have confirmed the thione form in the solid state, where molecules form centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds. Similarly, the crystal structure of ethyl (2-thioxopyridin-1(2H)-yl)acetate has also been confirmed by X-ray crystallography. nih.gov These analyses of analogous compounds underscore the utility of the technique. The C=S double bond length is a key parameter; for example, in 1-[2-(pyrazin-2-ylsulfanyl)ethyl]pyrazine-2(1H)-thione, a C=S bond length of 1.671 (2) Å was reported, which is indicative of a thione.
A comprehensive crystallographic study of 2(1H)-pyridinethione, 1-ethyl- would provide precise data on its solid-state conformation.
Table 1: Representative Crystallographic Data for a Related Pyridinethione Derivative (6-Methylpyridine-2(1H)-thione) This table illustrates the type of data obtained from an X-ray diffraction study. Specific data for 2(1H)-Pyridinethione, 1-ethyl- is not currently available.
| Parameter | Value |
| Chemical Formula | C₆H₇NS |
| Molecular Weight | 125.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4608 (15) |
| b (Å) | 14.902 (3) |
| c (Å) | 11.665 (2) |
| β (°) | 94.85 (3) |
| Volume (ų) | 1292.3 (4) |
| Z | 8 |
| Data sourced from a study on 6-Methylpyridine-2(1H)-thione. |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Tautomer Identification
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a powerful tool for investigating the electronic structure of molecules and studying tautomeric equilibria in solution. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths of these absorptions are characteristic of the molecule's conjugated system.
For pyridinethiones, UV-Vis spectroscopy is instrumental in identifying the predominant tautomer in different environments. The thione (amide) and thiol (enol) forms of pyridinethione possess distinct chromophores, leading to different absorption spectra. Generally, the thione form exhibits characteristic n→π* and π→π* transitions. Studies on the parent compound, 2(1H)-pyridinethione, and its derivatives have shown that the position of the tautomeric equilibrium is highly sensitive to solvent polarity. researchgate.net In non-polar solvents, the thiol form may be more prevalent, while polar solvents tend to stabilize the more polar thione tautomer. researchgate.netwikipedia.org
Detailed research reports specifically documenting the UV-Vis spectral data for 2(1H)-Pyridinethione, 1-ethyl- are limited in the public domain. However, analysis of related compounds provides insight into the expected spectral characteristics. For example, studies on various 3-hydroxy-2(1H)-pyridinethiones and their metal complexes utilize UV-Vis spectroscopy to characterize the ligands and the effects of metal coordination. clockss.org The spectra of these compounds typically show multiple absorption bands in the UV region, which are assigned to various electronic transitions within the pyridinethione ring. The thione form is generally favored in solution for simple pyridinethiones. clockss.orgcdnsciencepub.com A systematic study of 2(1H)-pyridinethione, 1-ethyl- across a range of solvents would allow for the definitive assignment of its absorption bands and a quantitative assessment of its tautomeric preferences.
Table 2: Illustrative UV-Vis Absorption Maxima for Related Pyridinethione Systems This table shows representative data for related compounds, indicating the type of information derived from UV-Vis studies. Specific data for 2(1H)-Pyridinethione, 1-ethyl- is not provided in the cited literature.
| Compound/Complex | Solvent | λ_max (nm) (ε, M⁻¹cm⁻¹) | Reference |
| Metal Complex of 3-hydroxy-1-methyl-2(1H)-pyridinethione | DMSO | 292 (13900), 332 (21800), 372 (20800) | |
| Metal Complex of 3-hydroxy-2-methyl-4-thiopyrone | MeOH | 288 (22300), 395 (9000), 454 (5600) | |
| 2(1H)-pyridinethione | H₂O | 293 (5900) | wikipedia.org |
Theoretical and Computational Chemistry Studies of 2 1h Pyridinethione, 1 Ethyl
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), are instrumental in elucidating the properties of 2(1H)-Pyridinethione, 1-ethyl-. DFT has become a popular quantum chemistry method due to its favorable balance between computational cost and accuracy. ubc.ca These methods allow for the detailed investigation of the molecule's geometry, electronic structure, and spectroscopic features.
Geometry Optimization and Energetic Profiles of Isomers and Tautomers
Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in 2(1H)-Pyridinethione, 1-ethyl-, a process known as geometry optimization. These calculations also explore the energetic landscape of its potential isomers and tautomers. The pyridinethione class of compounds can exist in two tautomeric forms: the thione form and the thiol form. For the parent compound, 2-pyridinethione, studies have shown that while the thiol form (2-mercaptopyridine) can be more stable in the gas phase, the thione tautomer is generally the dominant form in solution and in the solid state. researchgate.net Similar computational studies on substituted pyridinethiones confirm that the thione form is typically the more stable tautomer. ubc.ca
For 2(1H)-Pyridinethione, 1-ethyl-, the primary tautomeric equilibrium to consider would be between the N-ethyl thione form and its S-ethyl thiol counterpart. Quantum chemical calculations would involve optimizing the geometry of both tautomers and calculating their relative energies to predict which form is more stable. The stability is often influenced by the solvent, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net
Table 1: Illustrative Calculated Energetic Properties of 2(1H)-Pyridinethione, 1-ethyl- Tautomers
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |
| Thione Form | B3LYP/6-311+G(d,p) | 0.00 |
| Thiol Form | B3LYP/6-311+G(d,p) | Value would be calculated |
Note: The data in this table is illustrative. Specific values would be obtained from detailed quantum chemical calculations on 2(1H)-Pyridinethione, 1-ethyl-.
Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)
The electronic structure of 2(1H)-Pyridinethione, 1-ethyl- can be analyzed through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
In related substituted pyridinethiones, the HOMO is typically a π-orbital with significant contributions from the sulfur atom and the pyridine (B92270) ring, while the LUMO is a π*-orbital. vanderbilt.edu The specific energies of the HOMO, LUMO, and the HOMO-LUMO gap for 2(1H)-Pyridinethione, 1-ethyl- would be determined through DFT calculations. These calculations can also map the electron density distribution of these orbitals, providing a visual representation of the reactive sites on the molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies for 2(1H)-Pyridinethione, 1-ethyl-
| Molecular Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: The data in this table is illustrative. Specific values would be obtained from detailed quantum chemical calculations on 2(1H)-Pyridinethione, 1-ethyl-.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predictions are valuable for assigning the signals in experimentally obtained spectra. For instance, in a study of a related pyridinethione, the calculated ¹³C-NMR signals for the C3 and C5 positions were compared to experimental data to confirm the structure of the product. mdpi.com
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. These calculations help in assigning the characteristic vibrational modes of the molecule, such as the C=S stretching frequency, which is a key indicator of the thione form. Studies on 2-pyridinethione have utilized calculated IR frequencies to understand its tautomeric equilibrium. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Vis absorption spectra. acs.org For substituted pyridinethiones, calculations have shown that the absorption bands are typically due to π → π* transitions. vanderbilt.eduacs.org The calculated wavelengths of maximum absorption (λmax) can be correlated with experimental spectra to understand the electronic structure.
Table 3: Illustrative Predicted Spectroscopic Data for 2(1H)-Pyridinethione, 1-ethyl-
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C=S) | Calculated Value (ppm) |
| IR | C=S Stretch | Calculated Value (cm⁻¹) |
| UV-Vis (TD-DFT) | λmax (π → π*) | Calculated Value (nm) |
Note: The data in this table is illustrative. Specific values would be obtained from detailed quantum chemical calculations on 2(1H)-Pyridinethione, 1-ethyl-.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2(1H)-Pyridinethione, 1-ethyl-. It allows for the exploration of reaction pathways and the identification of key intermediates and transition states.
Transition State Characterization and Reaction Barrier Calculations
For a given reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants and the transition state, the activation energy or reaction barrier can be determined. This provides a quantitative measure of how fast the reaction is likely to proceed. For example, in the study of tautomerization in 2-pyridinethione, the transition state for proton transfer was computationally characterized to understand the reaction mechanism. researchgate.net Similarly, for reactions involving 2(1H)-Pyridinethione, 1-ethyl-, such as its synthesis or subsequent transformations, computational modeling can map out the energy profile of the reaction, identify the rate-determining step, and provide insights into the factors controlling the reaction's outcome. nih.gov
Table 4: Illustrative Reaction Barrier Calculation for a Hypothetical Reaction of 2(1H)-Pyridinethione, 1-ethyl-
| Reaction Step | Structure | Relative Energy (kcal/mol) |
| Reactants | Reactant Complex | 0.00 |
| Transition State | Transition State 1 | Calculated Value |
| Products | Product Complex | Calculated Value |
Note: The data in this table is illustrative. Specific values would be obtained from detailed quantum chemical calculations for a specific reaction of 2(1H)-Pyridinethione, 1-ethyl-.
Investigation of Environmental Effects on Reaction Dynamics
The environment, particularly the presence of solvent molecules, is expected to play a crucial role in the reaction dynamics of 2(1H)-pyridinethione, 1-ethyl-. For the parent compound, 2-pyridinethione, the effect of hydration on the tautomerization to 2-pyridinethiol has been a key area of investigation. The presence of water molecules can significantly alter the energy barriers for proton transfer.
Computational studies on 2-pyridinethione using density functional theory (DFT) have shown that water molecules can act as catalysts in the tautomerization process. It is proposed that water-assisted mechanisms, involving one or two water molecules, create a hydrogen-bonded bridge that facilitates the transfer of a proton from the nitrogen to the sulfur atom, a process that is less favorable in the gas phase. For 1-ethyl-2(1H)-pyridinethione, the N-H proton is absent, so the analogous tautomerism to an N-ethyl-2-pyridinethiol is not possible. However, environmental effects will still be critical in other potential reactions.
The influence of the solvent environment extends beyond direct participation in reactions. The polarity of the solvent can preferentially stabilize one tautomeric form over another. In the case of the related 2-pyridinethione/2-pyridinethiol equilibrium, polar solvents have been shown to favor the more polar thione form. This is due to the larger dipole moment of the thione tautomer compared to the thiol form. By analogy, for any potential reactions or conformational changes of 2(1H)-Pyridinethione, 1-ethyl-, the polarity of the solvent will be a determining factor in the molecule's stability and reactivity.
Advanced Computational Techniques and Parameters
To achieve a deeper understanding of the chemical nature of molecules like 2(1H)-Pyridinethione, 1-ethyl-, advanced computational techniques are employed. These methods provide insights into electronic structure, reactivity, and the influence of the surrounding environment.
As previously mentioned, the tautomeric equilibrium of pyridinethiones is highly sensitive to the solvent. Computational chemistry addresses this through the use of solvation models. A common approach is the Polarizable Continuum Model (PCM), which simulates the bulk solvent as a continuous dielectric medium. This method has been effectively used to study the tautomerization of 2-pyridinethione, revealing that the energy of tautomerization and the activation barriers are increased in a polar medium, making the process less favorable.
For 2(1H)-Pyridinethione, 1-ethyl-, while it does not undergo the same N-H tautomerism, these solvation models are essential for accurately predicting its behavior in solution. For instance, in studying its interactions with other molecules or its potential to participate in reactions, PCM and other solvation models would be used to account for the stabilizing or destabilizing effects of the solvent on the reactants, transition states, and products.
The choice of solvation model and the level of theory are critical for obtaining accurate results. For the 2-pyridinethione/2-pyridinethiol system, calculations have been performed using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2 and MP4), and DFT with different basis sets. These studies have shown that while gas-phase calculations may predict the thiol form to be more stable, the inclusion of a solvent model reverses this preference, in agreement with experimental observations in solution.
Below is a table summarizing representative theoretical data for the parent 2-pyridinethione/2-pyridinethiol tautomeric system, which illustrates the significant impact of the computational model and environment.
| Computational Method | System | Relative Energy (kcal/mol) | Finding |
| CCSD(T)/cc-pVTZ//B3LYP | Gas Phase | 2.61 (Thiol more stable) | In the gas phase, the thiol tautomer is energetically favored. |
| IPCM-MP2/6-311+G(3df,2p) | Cyclohexane | -1.96 (Thione more stable) | In a non-polar solvent, the thione tautomer is favored. |
| B3LYP/6-311++G(2d,2p) | Gas Phase | - | Water-assisted proton transfer has a significantly lower barrier. |
| PCM/B3LYP/6-311++G(2d,2p) | Aqueous | - | Bulk solvent effects increase the tautomerization energy barrier. |
This table is illustrative and based on data for the parent 2-pyridinethione.
Global reactivity indices, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. These indices include:
Chemical Potential (μ): The tendency of electrons to escape from the system.
Hardness (η): The resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.
For 2(1H)-Pyridinethione, 1-ethyl-, an MEP analysis would likely show a region of high negative potential around the sulfur atom, indicating its nucleophilic character. The ethyl group and the pyridine ring would have varying potentials, highlighting the different reactive sites within the molecule. This information is crucial for understanding its interaction with biological targets or other chemical species.
The following table outlines the key global reactivity indices and their significance in the context of theoretical studies.
| Index | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Softness (S) | 1 / (2η) | Indicates the polarizability of the molecule. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of the molecule to accept electrons. |
These formulas are based on Koopmans' theorem.
Research Applications and Utility in Organic and Materials Chemistry
Role as Synthons and Building Blocks in Complex Organic Synthesis
The pyridinethione core is a versatile synthon, a fundamental unit in retrosynthetic analysis, that enables the construction of diverse and complex organic molecules. The presence of multiple reactive sites facilitates its use in creating a wide array of functionalized compounds.
The 1-ethyl-2(1H)-pyridinethione framework is instrumental in the synthesis of various functionalized heterocyclic systems. A key strategy involves the synthesis of 1-alkyl-3-hydroxy-2(1H)-pyridinethiones, which serve as precursors to other derivatives. For instance, 1-ethyl-3-methoxy-2(1H)-pyridinone can be synthesized from the commercially available 3-methoxy-2(1H)-pyridinone by treating it with an ethyl halide in the presence of a base. Subsequent reaction with Lawesson's reagent converts the pyridone into the corresponding 1-ethyl-3-methoxy-2(1H)-pyridinethione. clockss.org This derivative can then be used to form metal complexes, such as those with Zinc(II) and Vanadyl ions. clockss.org
The broader class of pyridine-2(1H)-thione derivatives are extensively used as synthons for condensed heterocyclic systems like thieno[2,3-b]pyridines. nih.govacs.org A common synthetic route involves the S-alkylation of the pyridinethione with reagents containing an active halo group, such as ethyl chloroacetate (B1199739) or chloroacetonitrile (B46850). nih.govacs.org The resulting S-alkylated intermediate can then undergo intramolecular cyclization to yield the fused thieno[2,3-b]pyridine (B153569) ring system. nih.govacs.org These thienopyridines are themselves important precursors for more complex polycyclic compounds. N-substituted pyridine-2(1H)-thiones are particularly useful in these annulation reactions to create various fused heterocyclic rings. researchgate.net
Table 1: Synthesis of 1-Alkyl-3-methoxy-2(1H)-pyridinethiones and Derivatives
| Compound Name | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |
| 1-Ethyl-3-methoxy-2(1H)-pyridinone | 3-Methoxy-2(1H)-pyridinone | Ethyl iodide, KOH | 1-Ethyl-3-methoxy-2(1H)-pyridinone | - | - |
| 3-Methoxy-1-ethyl-2(1H)-pyridinethione | 1-Ethyl-3-methoxy-2(1H)-pyridinone | Lawesson's reagent | 3-Methoxy-1-ethyl-2(1H)-pyridinethione (2b) | 68% | 140.0-141.2 |
Data sourced from a study on the synthesis of metal complexes with 1-substituted 3-hydroxy-2(1H)-pyridinethiones. clockss.org
Pyridinethione derivatives are effective precursors for constructing intricate molecular frameworks, including bipyridyl, bicyclic, and tricyclic systems. scirp.organglisticum.org.mk For example, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a polyfunctionally substituted pyridinethione, serves as a versatile starting material. scirp.orgscirp.orgresearchgate.net This compound can undergo reactions with various reagents to build more complex structures. scirp.org
Its reaction with malononitrile (B47326) dimer in the presence of acetic acid and ammonium (B1175870) acetate (B1210297) can lead to the formation of bipyridyl derivatives. scirp.org Furthermore, the acetyl group on the pyridinethione ring is a useful handle for creating fused heterocyclic compounds. scirp.organglisticum.org.mk Reactions involving dimethylformamide dimethyl acetal (B89532) (DMFDMA) can generate enamines, which are key intermediates for synthesizing bicyclic and tricyclic systems. scirp.organglisticum.org.mkscirp.org For instance, thieno[2,3-b]pyridine derivatives, formed from the initial pyridinethione, can react with nitrous acid to afford tricyclic compounds like pyrido[3',2':4,5]thieno[3,2-d] nih.govscirp.orgscirp.orgtriazines. scirp.org
Table 2: Heterocyclic Systems Derived from Pyridinethione Precursors
| Precursor | Reaction | Product Class |
| 5-Acetyl-pyridinethione derivative | Reaction with malononitrile dimer | Bipyridyl compounds scirp.org |
| 5-Acetyl-pyridinethione derivative | Reaction with DMFDMA, then cyclization | Bicyclic compounds scirp.org |
| Thienopyridine derivative (from pyridinethione) | Reaction with nitrous acid | Tricyclic compounds (e.g., Pyrido-thieno-triazines) scirp.org |
This table summarizes the utility of pyridinethione derivatives as precursors for complex heterocyclic systems as demonstrated in several studies. scirp.orgscirp.org
The utility of the 1-ethyl-2(1H)-pyridinethione scaffold extends to its role as a reactive intermediate in multi-step organic syntheses. The pyridinethione moiety can be readily transformed into other functional groups or incorporated into a larger target molecule. For example, pyridinethione derivatives are used as intermediates in the synthesis of substituted nicotinamides, which have been evaluated for their biological activities. nih.gov
A general method for synthesizing N-substituted 3-formyl-2(1H)-pyridinethiones involves the reaction of glutaconaldehyde (B1235477) anion with isothiocyanates (R-N=C=S). orgsyn.org By using ethyl isothiocyanate in this reaction, 1-ethyl-3-formyl-2(1H)-pyridinethione can be prepared. This formylated derivative is a versatile intermediate for further synthetic elaborations. The parent compound, 1-hydroxy-2(1H)-pyridinethione, known as pyrithione (B72027), is itself a key intermediate in the preparation of zinc pyrithione, a widely used antifungal and antibacterial agent. wikipedia.org This highlights the general importance of the pyridinethione structure as a stepping stone to valuable organic molecules. nih.govwikipedia.org
Reagents and Auxiliaries in Controlled Chemical Transformations
While direct applications of 1-ethyl-2(1H)-pyridinethione as a reagent are not extensively documented, closely related analogs, particularly N-hydroxy-2(1H)-pyridinethione, serve as important reagents and auxiliaries in specific chemical transformations.
In the field of polymer chemistry, certain derivatives of the pyridinethione family are known to play a role in controlling polymerization reactions. Specifically, N-(acyloxy)pyridine-2(1H)-thiones, which are derived from 1-hydroxy-2(1H)-pyridinethione, function as polymerization regulators. researchgate.net These compounds can serve as sources for carbon radicals, which are essential in initiating and controlling certain types of polymerization. researchgate.net There is, however, no specific information in the surveyed literature indicating the use of 1-ethyl-2(1H)-pyridinethione itself in polymerization systems.
In peptide synthesis, the formation of the amide bond between amino acids must be efficient and minimize racemization. This is often achieved using specialized coupling reagents. Derivatives of 1-hydroxy-2(1H)-pyridinethione have been developed for this purpose. researchgate.net For example, thiouronium salts derived from 2-mercaptopyridine-1-oxide (the tautomer of 1-hydroxy-2-pyridinethione), such as HOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate) and TOTT, have been successfully employed as coupling reagents in both solution-phase and solid-phase peptide synthesis. researchgate.net These reagents facilitate the activation of the carboxylic acid group of one amino acid, promoting its reaction with the amino group of another. While the pyridinethione structure is central to these reagents, the literature does not specify the use of 1-ethyl-2(1H)-pyridinethione as a peptide coupling reagent. researchgate.netresearchgate.net
Development of New Synthetic Methods for Thiols
N-alkyl-2(1H)-pyridinethiones, including the 1-ethyl derivative, have been explored as reagents in the development of new synthetic methods for the preparation of thiols. acs.org Research has demonstrated that these compounds can serve as effective sulfur transfer agents. For instance, studies have shown the conversion of most thiols and amines into other functional groups using pyridinethione-derived salts. lookchem.com This highlights the utility of the 1-ethyl-2(1H)-pyridinethione scaffold in facilitating the synthesis of sulfur-containing organic molecules, which are important in various chemical and biological contexts.
Ligand Chemistry and Coordination Complex Formation
The pyridinethione group is a versatile ligand in coordination chemistry, capable of binding to a wide range of metal ions. chemicalbook.comnih.gov This ability is central to many of its research applications.
Auxiliary for Chelate Complex Formation
2(1H)-Pyridinethione and its derivatives, such as the 1-ethyl substituted version, are effective auxiliary ligands in the formation of chelate complexes. uni-halle.de These ligands can coordinate to metal centers through their sulfur and, in the case of hydroxylated derivatives, oxygen atoms, forming stable chelate rings. acs.orgnih.gov This chelation enhances the stability of the resulting metal complexes. acs.org For example, 1-alkyl-3-hydroxy-2(1H)-pyridinethiones have been synthesized and used to form complexes with zinc(II) and vanadyl ions. clockss.org The coordination in these complexes is believed to occur through the thione sulfur and the hydroxyl oxygen atoms, creating a stable M(S2O2) coordination mode. clockss.org The nature of the alkyl group at the N-1 position, such as an ethyl group, can influence the properties of both the ligand and the resulting metal complex. clockss.org
The following table summarizes the partition coefficients (log P) for a series of 1-alkyl-3-hydroxy-2(1H)-pyridinethiones, demonstrating the effect of the N-1 substituent on the lipophilicity of the ligand.
| Ligand | R-group | log Pow |
| 3a | Methyl | 0.3 |
| 3b | Ethyl | 1.2 |
| 3c | Propyl | 1.3 |
| 3d | Butyl | 1.4 |
| 3e | Pentyl | 1.7 |
| 3f | Phenyl | ∞ |
| 3g | Benzyl | ∞ |
| 3h | 4-methoxybenzyl | ∞ |
Data sourced from a study on the synthesis of metal complexes with 1-substituted 3-hydroxy-2(1H)-pyridinethiones. clockss.org
Immobilization of Pyridinethione Complexes
The ability to immobilize pyridinethione complexes onto solid supports is a significant area of research. This technique is crucial for applications such as catalysis and the development of functional materials. Research has shown the successful immobilization of ruthenium(II)-pyrithione complexes on mesoporous nanostructured silica (B1680970) materials like MCM-41 and SBA-15. uni-halle.de This immobilization is achieved without altering the morphology of the nanomaterials and allows for high loading efficiencies of the metal complexes. uni-halle.de Such immobilized complexes have potential applications in various fields, including their use in biological studies. uni-halle.de
Applications in Advanced Materials Science and Chemical Intermediates
The unique properties of 1-ethyl-2(1H)-pyridinethione and its complexes make them valuable in the field of advanced materials science and as intermediates in chemical synthesis. uni-halle.denih.gov
Design of Electronic Materials and Chemical Synthesis Catalysts
Pyridyl disulfide-terminated polymers, which can be derived from pyridinethione compounds, are utilized in the modification of surfaces, particularly gold surfaces. nih.gov This is due to the formation of a stable sulfur-gold bond, which releases 2-pyridinethione in the process. nih.gov This methodology is employed in creating patterned surfaces with specific functionalities, which is a key aspect in the design of electronic materials and microarrays. nih.gov Furthermore, the coordination complexes of pyridinethione derivatives are being investigated as catalysts in various chemical reactions. For instance, magnetically recoverable copper catalysts have been developed by immobilizing a copper(II) complex on magnetic nanoparticles functionalized with a ligand derived from isothiourea, showcasing the potential of such systems in catalysis. scispace.com
Environmental and Ecological Research Applications
The environmental fate of pyridinethione compounds is an area of active research, particularly concerning their use as antifouling agents in marine paints. researchgate.net Zinc pyrithione (ZnPT), a related compound, is known to dissociate in seawater, releasing the pyrithione ligand. researchgate.net The subsequent behavior of this ligand in the marine environment, including its potential for transchelation with other metals like copper, is a subject of study. researchgate.net Understanding the environmental persistence and transformation of these compounds is crucial for assessing their ecological impact. However, specific research focusing solely on the environmental applications of 2(1H)-Pyridinethione, 1-ethyl- is limited in the provided search results.
Identification in Chemical Communication Profiles (e.g., volatile compounds)
Comprehensive searches of scientific literature and chemical databases were conducted to ascertain the role of 2(1H)-Pyridinethione, 1-ethyl- as a volatile compound in chemical communication profiles across various biological systems. The investigation sought to identify any documented instances of this specific compound being isolated or identified as a semiochemical, such as a pheromone or allomone, in insects, mammals, or other organisms.
Despite a thorough review of available data, no research findings were discovered that identify 2(1H)-Pyridinethione, 1-ethyl- as a component of the chemical communication profile of any studied organism.
It is important to distinguish this finding from research on structurally similar compounds. For instance, studies on the chemical ecology of the giant panda (Ailuropoda melanoleuca) have identified other pyridinethione derivatives in their volatile scent markings. Specifically, the compound 2(1H)-Pyridinethione, 3-ethoxy-6-methyl- has been detected as a unique component of giant panda scent marks. researchgate.netbioone.orgresearchgate.net This highlights the role of the pyridinethione chemical class in animal communication, even though the specific ethyl-substituted derivative is not implicated.
The absence of data for 2(1H)-Pyridinethione, 1-ethyl- in this context suggests that it may not be a common semiochemical, or its presence has not yet been discovered or reported in the species studied to date.
Table of Volatile Pyridinethione Derivatives in Chemical Communication
| Compound Name | Species | Source of Compound | Reference |
| 2(1H)-Pyridinethione, 3-ethoxy-6-methyl- | Giant Panda (Ailuropoda melanoleuca) | Scent markings | researchgate.netbioone.orgresearchgate.net |
Future Research Directions for 2 1h Pyridinethione, 1 Ethyl
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyridinethione derivatives has traditionally involved multi-step procedures that can be resource-intensive. Future research must prioritize the development of novel and sustainable synthetic methodologies for 2(1H)-Pyridinethione, 1-ethyl- that are both efficient and environmentally benign.
A primary objective is the adoption of green chemistry principles. This includes the exploration of solid-phase synthesis by grinding, a technique that has proven effective for other 3-cyano-2(1H)pyridinethione derivatives. researchgate.net This solvent-free approach offers significant advantages, including reduced reaction times, simplified setup, and minimized chemical waste. researchgate.net Researchers should investigate the applicability of mechanochemistry to the synthesis of the 1-ethyl derivative, potentially starting from readily available precursors.
Furthermore, moving away from harsh reagents and exploring alternative reaction media are crucial. Many existing syntheses of related compounds rely on solvents like dimethylformamide (DMF) or pyridine (B92270) and strong bases such as sodium ethoxide. researchcommons.orgresearchgate.net Future routes could focus on using water or other green solvents, phase transfer catalysts, or even catalyst-free conditions to improve the sustainability profile of the synthesis. The development of one-pot reactions, where multiple synthetic steps are combined into a single sequence without isolating intermediates, represents another promising avenue for increasing efficiency and reducing environmental impact. scirp.org
| Synthetic Strategy | Objective | Potential Advantages | Relevant Findings |
| Mechanochemistry | Solvent-free synthesis of 2(1H)-Pyridinethione, 1-ethyl-. | Reduced waste, shorter reaction times, energy efficiency. | Solid-phase grinding has been successful for analogous pyridinethiones. researchgate.net |
| Green Solvents | Replacement of hazardous solvents like DMF and pyridine. | Improved safety, reduced environmental pollution. | Water-assisted mechanisms have been studied for related tautomerizations. researchgate.net |
| One-Pot Synthesis | Combine multiple reaction steps into a single process. | Increased efficiency, reduced purification steps, less waste. | Thieno[2,3-b]pyridines have been directly synthesized via one-pot methods. scispace.com |
In-Depth Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 2(1H)-Pyridinethione, 1-ethyl- is fundamental for optimizing reaction conditions and predicting product formation. Future research should employ a combination of experimental and computational methods to unravel these intricate pathways.
A key area of investigation is the tautomeric equilibrium between the thione and thiol forms of pyridinethione derivatives. acs.org While the thione form is generally favored, the specific influence of the 1-ethyl substituent on this equilibrium, both in the gas phase and in various solvents, requires detailed study. acs.org Advanced spectroscopic techniques, such as variable temperature Fourier transform infrared (FTIR) spectroscopy, can provide experimental evidence, which can then be correlated with high-level computational studies. acs.org Understanding the role of intermolecular interactions, such as hydrogen-bonded dimers, and the catalytic effect of solvent molecules (e.g., water) on the tautomerization barrier is also critical. researchgate.netacs.org
Furthermore, the mechanisms of subsequent reactions, such as S-alkylation and cyclization to form fused heterocyclic systems like thieno[2,3-b]pyridines, need to be elucidated. researchcommons.orgnih.gov Kinetic studies can help determine reaction orders and rate constants, while isotopic labeling experiments can trace the pathways of specific atoms throughout the reaction. For instance, the mechanism for the formation of related 1-substituted-3-formyl-2(1H)-pyridinethiones has been proposed, and similar detailed investigations are needed for the 1-ethyl analog and its derivatives. wmich.edu
Advanced Computational Design of Pyridinethione Derivatives
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new derivatives with tailored functionalities. Future research should leverage advanced computational methods to design novel pyridinethione derivatives based on the 1-ethyl- scaffold.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully used to study the geometry, electronic structure, and photophysical properties of substituted pyridinethiones. vanderbilt.edueurjchem.com These studies can be expanded to create a comprehensive database of the properties of various 2(1H)-Pyridinethione, 1-ethyl- derivatives with different substituents on the pyridine ring. By correlating computational predictions with experimental data, robust models can be developed to understand structure-property relationships. vanderbilt.edu For example, computational analysis can predict how different electron-donating or electron-withdrawing groups will affect the molecule's frontier molecular orbitals, chemical hardness, and electrophilicity. vanderbilt.edueurjchem.com
Looking forward, the integration of machine learning (ML) and artificial intelligence (AI) with quantum chemical calculations presents an exciting frontier. ML models could be trained on existing computational and experimental data to rapidly screen vast virtual libraries of pyridinethione derivatives for specific properties, such as desired electronic behavior, reactivity, or binding affinity to a target. This in silico approach can significantly accelerate the discovery of new compounds, saving time and resources compared to traditional experimental synthesis and testing. researchgate.net
| Computational Method | Application Area | Predicted Properties | Key Research Focus |
| DFT/TD-DFT | Electronic & Photophysical Properties | HOMO/LUMO energies, absorption spectra, chemical potential. eurjchem.com | Understanding substituent effects on the pyridinethione system. vanderbilt.edu |
| Ab Initio Methods | Reaction Mechanisms | Tautomerization energies, transition state structures. acs.org | Elucidating the role of solvents and catalysts in reaction pathways. researchgate.net |
| Machine Learning (ML) | High-Throughput Screening | Bioactivity, material properties, reactivity. | Designing novel derivatives with targeted functionalities. researchgate.net |
Exploration of New Applications in Functional Materials Chemistry
The unique structure of the pyridinethione core, with its combination of a heterocyclic ring and a thione group, makes it an excellent building block for advanced functional materials. Future research should explore the incorporation of 2(1H)-Pyridinethione, 1-ethyl- into novel materials for applications in electronics, sensing, and coatings.
One promising area is the development of metal-organic frameworks (MOFs) and coordination polymers. Pyridinethione derivatives are known to act as versatile ligands, coordinating to metal centers through their nitrogen and sulfur atoms. nih.gov The 1-ethyl- derivative could be used to synthesize new Ruthenium(II) or Zinc(II) complexes, which have shown potential as catalysts or for biomedical applications. uni-halle.dersc.org The resulting materials could exhibit interesting properties such as porosity for gas storage, catalytic activity, or luminescence for sensing applications.
The development of new organic salts and crystals for nonlinear optics (NLO) is another avenue. Certain pyridinethione derivatives have been synthesized into organic salts that exhibit good crystallinity, a prerequisite for potential NLO materials. eurjchem.com Research into the crystal engineering of 2(1H)-Pyridinethione, 1-ethyl- and its co-crystals could lead to materials with significant second-order or third-order NLO responses, useful for optical communications and data storage.
Finally, the well-established use of zinc pyrithione (B72027) as an anti-fouling agent in paints provides a foundation for developing next-generation functional coatings. wikipedia.org By modifying the core structure with the 1-ethyl group and other functional moieties, new anti-fouling, anti-corrosion, or self-healing coatings could be designed. These materials could find applications in marine, aerospace, and industrial settings, offering enhanced performance and environmental compatibility.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of 1-ethyl-2(1H)-pyridinethione, and how are key spectral features interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are primary techniques. In NMR, the ethyl group () appears as a triplet (δ ~1.2–1.4 ppm) for methyl protons and a quartet (δ ~2.4–3.0 ppm) for the methylene group adjacent to the nitrogen. The thione sulfur does not protonate, but its electron-withdrawing effect deshields aromatic protons, shifting them to δ 6.5–8.0 ppm. Mass spectra (EI-MS) typically show a molecular ion peak at m/z 139 (CHNS) and fragmentation patterns corresponding to loss of ethyl or sulfur-containing groups .
Q. How can researchers optimize the synthesis of 1-ethyl-2(1H)-pyridinethione to improve yield and purity?
- Answer : A one-pot synthesis via condensation of ethyl-substituted ketones with thioamide derivatives in ethanol under reflux (4–6 hours) is common. Key parameters include:
- Molar ratios : Maintain a 1:1:1 ratio of ketone, aldehyde, and thioamide precursors.
- Catalysts : Use ammonium acetate or piperidine to accelerate cyclization.
- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Yields >70% are achievable with strict stoichiometric control .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 1-ethyl-2(1H)-pyridinethione in metal chelation, and how does substituent positioning affect stability?
- Answer : The thione sulfur and pyridine nitrogen act as bidentate ligands for transition metals (e.g., Cu, Sn). Steric effects from the ethyl group at the 1-position reduce coordination flexibility compared to methyl analogs, leading to less stable complexes. Stability constants (log K) decrease by 0.5–1.0 units for ethyl derivatives versus methyl-substituted counterparts. UV-Vis spectroscopy and cyclic voltammetry confirm these trends, with ethyl derivatives showing broader absorption bands and lower redox potentials .
Q. How do pH and solvent polarity influence the tautomeric equilibrium between thione and thiol forms of 1-ethyl-2(1H)-pyridinethione?
- Answer : In polar aprotic solvents (e.g., DMSO), the thione form dominates due to resonance stabilization. In aqueous solutions:
- Acidic conditions (pH < 4) : Protonation of nitrogen stabilizes the thione tautomer.
- Alkaline conditions (pH > 8) : Deprotonation shifts equilibrium toward the thiolate form, enhancing reactivity in nucleophilic substitutions.
Monitoring via NMR reveals distinct carbonyl (C=S, δ ~180 ppm) and thiolate (C-S, δ ~160 ppm) signals .
Q. What strategies resolve contradictions in reported mass spectral data for ethyl-substituted pyridinethiones?
- Answer : Discrepancies often arise from:
- Ionization techniques : Electron ionization (EI) may fragment labile ethyl groups, whereas electrospray ionization (ESI) preserves molecular ions.
- Isomeric interference : Co-eluting isomers (e.g., 1-ethyl vs. 3-ethyl derivatives) require high-resolution MS (HR-MS) or tandem MS/MS for differentiation.
Cross-referencing with the EPA/NIH Mass Spectral Database (molecular ion m/z 139 for CHNS) ensures accurate identification .
Methodological Considerations
Q. What protocols are recommended for assessing the photostability of 1-ethyl-2(1H)-pyridinethione in solution-phase studies?
- Answer :
Sample preparation : Dissolve the compound in UV-transparent solvents (e.g., acetonitrile) at 0.1 mM.
Irradiation : Expose to UV light (λ = 254–365 nm) in a quartz cuvette.
Monitoring : Use HPLC with a C18 column (detection at 270 nm) to track degradation products.
Kinetics : Calculate half-life () via first-order decay models. Ethyl derivatives typically show > 60 minutes under UV-A .
Q. How can computational chemistry predict the antioxidant activity of 1-ethyl-2(1H)-pyridinethione derivatives?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) determine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
